Cas no 151703-06-9 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- structure
151703-06-9 structure
Product Name:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
Numero CAS:151703-06-9
MF:C23H20O9
MW:440.399507522583
CID:182691
PubChem ID:133997
Update Time:2025-04-19

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • 5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(8H)-one,9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphe...
    • 5-Mdh-podophyllotoxin
    • 5-Methoxydehydropodophyllotoxin
    • 9-Hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one
    • 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one
    • Furo(3',4':6,7)naphtho(7,3-d)-1,3-dioxol-6(8H)-one, 9-hydroxy-10-methoxy-5-(3,4,5-trimethoxyphenyl)-
    • CHEMBL459053
    • 151703-06-9
    • DTXSID20164855
    • 5-methoxydebydropodophyllotoxin
    • Inchi: 1S/C23H20O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,24H,8-9H2,1-4H3
    • Chiave InChI: OJSCBCNNQXLIJG-UHFFFAOYSA-N
    • Sorrisi: O1C(C2=C(C1)C(=C1C(=C3C(=CC1=C2C1C=C(C(=C(C=1)OC)OC)OC)OCO3)OC)O)=O

Proprietà calcolate

  • Massa esatta: 440.111
  • Massa monoisotopica: 440.111
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 5
  • Complessità: 674
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 102Ų

Proprietà sperimentali

  • Densità: 1.415
  • Punto di ebollizione: 655.6°Cat760mmHg
  • Punto di infiammabilità: 230.1°C
  • Indice di rifrazione: 1.644
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.